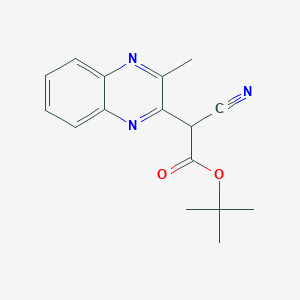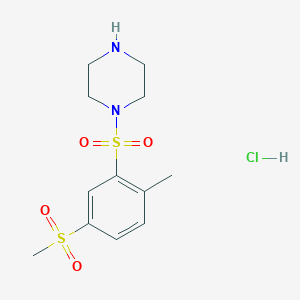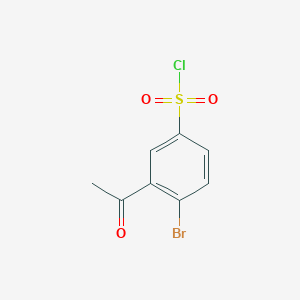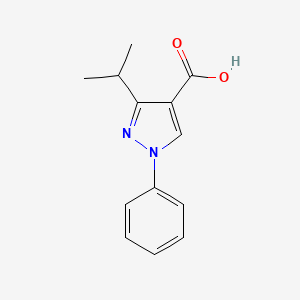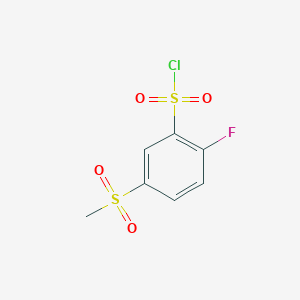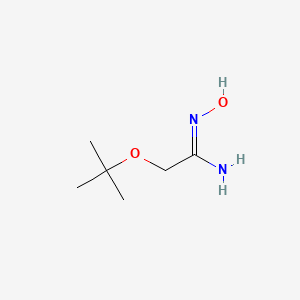
2-(tert-butoxy)-N'-hydroxyethanimidamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(tert-butoxy)-N’-hydroxyethanimidamide” would likely show the characteristic features of the tert-butoxy and hydroxyethanimidamide groups . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The tert-butoxy group is relatively inert but can be removed under acidic conditions . The hydroxyethanimidamide group could potentially engage in various reactions, but without more specific information, it’s difficult to predict the exact reactivity .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Carcinogenesis Inhibition
2-(tert-butoxy)-N'-hydroxyethanimidamide, through its related compounds such as tert-butylhydroxyanisole (BHA), has been studied for its antioxidant properties. Rao et al. (1984) found that synthetic antioxidants like BHA can inhibit hepatic tumorigenesis induced by chemical carcinogens in rats. This inhibition may be due to the scavenging property of active oxygen species by antioxidants like BHA (Rao, Lalwani, Watanabe, & Reddy, 1984).
Enhancement of Enzyme Activities
Antioxidants such as BHA have been shown to enhance enzyme activities in mouse tissues. Benson et al. (1980) observed that BHA significantly increased the specific activity of NAD(P)H:quinone reductase in various tissues, indicating its role in protecting against chemical carcinogenesis and toxicity (Benson, Hunkeler, & Talalay, 1980).
Chemical Synthesis and Reactivity
The compound's derivatives have been utilized in chemical synthesis. Ouchi et al. (2002) demonstrated the use of a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, as a chemoselective tert-butoxycarbonylation reagent for various substrates, indicating its utility in organic synthesis (Ouchi, Saito, Yamamoto, & Takahata, 2002).
DNA Damage and Oxidative Stress
Studies have also explored the effects of tert-butoxy derivatives on DNA damage. Altman et al. (1993) investigated the DNA base damage in cells exposed to tert-butyl hydroperoxide, suggesting the involvement of hydroxyl radicals in DNA damage caused by oxidative stress (Altman, Zastawny, Randers, Lin, Lumpkin, Remacle, Dizdaroglu, & Rao, 1993).
Inhibition of Inflammatory Responses
Murakami et al. (2006) found that the dimer of 2-tert-butyl-4-methoxyphenol (a BHA derivative) inhibited the expression of inflammatory cytokines in cells stimulated by bacteria, showcasing its potential anti-inflammatory properties (Murakami, Shoji, Hirata, Tanaka, Hanazawa, Yokoe, & Fujisawa, 2006).
Analytical Applications
The compound and its derivatives have been used in analytical chemistry. For instance, King et al. (1980) discussed a method for determining phenolic antioxidants like 3(2)-tert-butyl-4-hydroxyanisole using liquid chromatography with amperometric detection, highlighting its relevance in the analysis of commercial products (King, Joseph, & Kissinger, 1980).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCOUEDHRCSJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087795-03-6 | |
| Record name | 2-(tert-butoxy)-N'-hydroxyethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



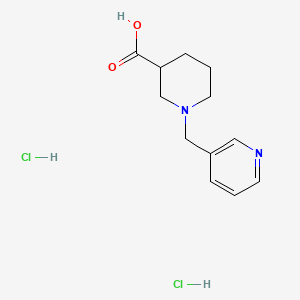
![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)
![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride](/img/structure/B1438094.png)



![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)
